molecular formula C18H15N5O3 B2985615 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide CAS No. 1334375-64-2

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2985615
CAS No.: 1334375-64-2
M. Wt: 349.35
InChI Key: IUSXMOUMPMLFSQ-UHFFFAOYSA-N
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Description

The compound N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide features a hybrid structure comprising:

  • A 1-phenyl-5-oxopyrrolidin-3-yl moiety (a pyrrolidinone ring with a phenyl substituent at position 1 and a ketone at position 5).
  • A 1,3,4-oxadiazole heterocycle linked to the pyrrolidinone at position 3.
  • A pyridine-2-carboxamide group attached to the oxadiazole at position 2.

The pyridine carboxamide group may enhance binding affinity through hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-15-10-12(11-23(15)13-6-2-1-3-7-13)17-21-22-18(26-17)20-16(25)14-8-4-5-9-19-14/h1-9,12H,10-11H2,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSXMOUMPMLFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the formation of the oxadiazole ring, and finally the attachment of the pyridine carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups onto the pyridine ring .

Scientific Research Applications

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Modifications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (Reference) Heterocycle Core Substituents on Heterocycle Aromatic/Functional Groups Molecular Weight (g/mol) Potential Impact on Properties
Target Compound 1,3,4-Oxadiazole Pyridine-2-carboxamide Phenyl, pyrrolidinone ~370 (estimated) Enhanced H-bonding, moderate lipophilicity
5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide Thiadiazole Trifluoromethyl Phenyl, pyrrolidinone Not reported High metabolic stability (CF3 group)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Thiadiazole Isopropyl 4-Fluorophenyl, pyrrolidinone Not reported Improved bioavailability (fluorine substituent)
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide Oxadiazole Tetrahydronaphthalene Phenyl, pyrrolidinone Not reported Increased hydrophobicity (bulky aromatic group)
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide) Oxadiazole 4-Chlorophenyl Pentanamide 279.72 Halogen-enhanced antimicrobial potency

Functional Group and Bioactivity Comparisons

Heterocycle Core
  • Oxadiazole vs. However, sulfur in thiadiazoles may improve membrane penetration due to increased lipophilicity .
Substituent Effects
  • Pyridine-2-carboxamide : Unlike analogs with tetrahydronaphthalene or pentanamide , the pyridine group offers a planar aromatic system for target binding. Pyridine’s nitrogen may participate in H-bonding with bacterial enzymes .
  • Trifluoromethyl (CF3) : Present in , this electron-withdrawing group enhances metabolic stability and resistance to oxidative degradation.
  • Halogens : The 4-fluorophenyl group in and 4-chlorophenyl in OZE-III suggest halogens improve potency by inducing electrostatic interactions with microbial targets.
Molecular Weight and Solubility
  • The target compound’s estimated molecular weight (~370 g/mol) is higher than OZE-III (279.72 g/mol) , which may reduce solubility but improve target affinity.
  • Bulky substituents like tetrahydronaphthalene in could hinder aqueous solubility, whereas smaller groups (e.g., CF3 in ) balance lipophilicity and solubility.

Antimicrobial Activity Insights

  • OZE-III () demonstrated activity against S. aureus (MIC: 8 µg/mL), attributed to the 4-chlorophenyl group’s electron-withdrawing effects . The target compound’s pyridine carboxamide may similarly disrupt bacterial cell wall synthesis.
  • Thiadiazole derivatives () showed variable activity depending on substituents, with fluorophenyl groups in enhancing membrane penetration.

Biological Activity

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with an oxadiazole moiety and a pyrrolidine derivative. Its molecular formula is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of approximately 342.35 g/mol. The compound exhibits properties conducive to biological activity, such as a moderate logP value indicating good membrane permeability.

Property Value
Molecular FormulaC17H18N4O2
Molecular Weight342.35 g/mol
LogP2.638
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area63.411 Ų

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of the NF-kB signaling pathway. This pathway is crucial for cell survival and proliferation in cancer cells.

For instance, a study highlighted that derivatives of oxadiazoles could effectively induce cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies on related oxadiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. Specifically, compounds with the oxadiazole structure have been shown to inhibit Mycobacterium bovis, indicating potential applications in treating tuberculosis .

Cytotoxicity

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing chemotherapeutic agents that minimize side effects associated with traditional cancer treatments .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of NF-kB Pathway : This pathway is often constitutively active in cancer cells; thus, its inhibition can lead to increased apoptosis.
  • Cell Cycle Arrest : The compound can induce G1 or G2 phase arrest in cancer cells, preventing their proliferation.
  • Antimicrobial Mechanism : The oxadiazole moiety may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Anticancer Studies : A study on a series of oxadiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Efficacy : Research demonstrated that oxadiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .

Q & A

Q. Q1. What are the established synthetic routes for preparing N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide?

Answer: The compound is synthesized via a multi-step approach:

Pyrrolidinone Core Formation : Cyclocondensation of itaconic acid derivatives with anilines yields the 5-oxo-1-phenylpyrrolidin-3-yl scaffold .

Oxadiazole Ring Construction : Reaction of hydrazide intermediates with carboxylic acids or their activated esters under dehydrating conditions (e.g., POCl₃, HATU) forms the 1,3,4-oxadiazole ring .

Pyridine Carboxamide Coupling : Amidation of the oxadiazole intermediate with pyridine-2-carboxylic acid derivatives is achieved using coupling agents like EDCI or DCC in anhydrous solvents (DMF, THF) .
Validation : Purity is confirmed via HPLC (>95%), and structural integrity by ¹H/¹³C NMR and HRMS .

Advanced Synthesis Optimization

Q. Q2. How can researchers resolve low yields during the oxadiazole ring formation step?

Answer: Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

  • Reagent Optimization : Replace POCl₃ with milder agents like T3P® (propylphosphonic anhydride) to reduce side-product formation .
  • Solvent Control : Use high-boiling solvents (e.g., toluene) under reflux to ensure complete dehydration .
  • Catalytic Additives : Introduce catalytic pyridine or DMAP to enhance reaction efficiency .
    Data Contradiction Note : Conflicting reports on POCl₃ efficacy (30–70% yields) suggest batch-specific impurities; T3P® consistently delivers >80% yields .

Structural Characterization

Q. Q3. What advanced techniques validate the stereochemistry of the pyrrolidin-3-yl moiety?

Answer:

  • X-ray Crystallography : Resolves absolute configuration and confirms substituent orientation (e.g., phenyl group at position 1 vs. 3) .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in solution when crystallography is impractical .
  • NOESY NMR : Detects spatial proximity between protons (e.g., pyrrolidinone NH and pyridine H6) to infer conformation .
    Example : A 2022 study resolved conflicting stereochemical assignments using VCD, confirming the R-configuration at C3 .

Biological Activity Profiling

Q. Q4. How should researchers design assays to evaluate this compound’s kinase inhibition potential?

Answer:

  • Target Selection : Prioritize kinases with ATP-binding pockets compatible with the oxadiazole-pyridine scaffold (e.g., JAK2, EGFR) .
  • Assay Conditions : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases in buffer (pH 7.4, 1 mM ATP) .
  • Control Compounds : Include staurosporine (pan-kinase inhibitor) and erlotinib (EGFR-specific) for benchmarking .
    Data Interpretation : IC₅₀ discrepancies across labs may arise from ATP concentration variations; normalize to [ATP] = 1 mM .

Data Contradiction Analysis

Q. Q5. How to address conflicting reports on this compound’s solubility in aqueous buffers?

Answer:

  • Methodological Audit : Verify buffer composition (e.g., DMSO content ≤1% v/v) and temperature (25°C vs. 37°C) .
  • Analytical Validation : Use nephelometry for turbidity measurements or LC-MS to detect aggregates .
  • Co-solvent Screening : Test solubility enhancers (e.g., cyclodextrins, PEG-400) for reproducibility .
    Case Study : A 2023 study attributed discrepancies to undetected polymorphs; Form I (crystalline) has lower solubility than Form II (amorphous) .

Computational Modeling

Q. Q6. Which molecular docking parameters best predict this compound’s binding to protein targets?

Answer:

  • Force Fields : Use OPLS4 or CHARMM36 for ligand-protein interactions .
  • Flexible Residues : Include ATP-binding site residues (e.g., Lys721 in EGFR) for induced-fit docking .
  • Validation Metrics : Compare docking scores (Glide SP/XP) with experimental IC₅₀ values; prioritize poses with hydrogen bonds to backbone amides .
    Limitation : Overestimation of oxadiazole π-stacking due to fixed partial charges; refine with QM/MM simulations .

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